7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is known for its versatility in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzylamine with a suitable pyrimidine derivative, followed by cyclization and functionalization steps to introduce the triazole ring and other substituents. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its specific substitution pattern, which can confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the broader class of triazolopyrimidine derivatives, which are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 285.30 g/mol. The compound features a complex arrangement of heterocycles that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It interacts with specific kinases involved in cell signaling pathways critical for cell proliferation and survival. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.
Key Targets
- Dihydrofolate Reductase (DHFR) : Involved in nucleotide synthesis and is a common target for anticancer drugs.
- Tyrosine Kinases : Such as the Abelson tyrosine kinase (Abl) and various mitogen-activated protein kinases (MAPKs), which play significant roles in cancer progression and cellular signaling.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against different cancer cell lines. Below is a summary table of its activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 1.05 ± 0.17 | Inhibition of c-Met signaling |
MCF-7 | 1.28 ± 0.25 | Induction of apoptosis |
HeLa | 0.98 ± 0.08 | Cell cycle arrest |
Case Studies
- In Vitro Studies : Research conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant growth inhibition due to its ability to induce apoptosis and arrest the cell cycle at the G0/G1 phase.
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of targeted kinases such as c-Met and Abl. This binding affinity correlates with its observed biological activity.
Pharmacological Potential
The compound's diverse biological activities suggest several potential therapeutic applications:
- Cancer Therapy : As a kinase inhibitor, it holds promise for treating various cancers characterized by aberrant kinase activity.
- Anti-inflammatory Applications : Its structural similarity to other anti-inflammatory agents indicates potential use in inflammatory diseases.
Properties
IUPAC Name |
11-[(2-methoxyphenyl)methyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-23-14-5-3-2-4-11(14)9-20-7-6-13-12(15(20)22)8-17-16-18-10-19-21(13)16/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXYIVZNMWIDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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